molecular formula C20H19N3O2S2 B2539336 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 897461-62-0

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2539336
CAS RN: 897461-62-0
M. Wt: 397.51
InChI Key: JIIXPOYEEJSNHB-UHFFFAOYSA-N
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Description

The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . It is part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues .


Synthesis Analysis

The synthesis of this compound involves a combination of piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular formula of this compound is C15H14N2O3S . Further structural analysis would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

The compound is part of a series that was evaluated for in vitro antitubercular activity . Specific chemical reactions involving this compound are not mentioned in the available sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as boiling point, melting point, and density, are not specified in the available sources .

Scientific Research Applications

Antimycobacterial Activity

The compound has demonstrated promising antimycobacterial properties. Researchers have synthesized novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives. These analogues were evaluated for in vitro antitubercular activity. Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 exhibited an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra. Importantly, it showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line. Another compound, IT06, with a 2,4-dichloro phenyl moiety, also displayed significant activity against Mtb .

Anticancer Potential

While not directly related to antimycobacterial activity, it’s worth exploring the compound’s potential in cancer research. Imidazo derivatives have been investigated for their anticancer effects. Further studies could explore the compound’s impact on cancer cell lines and potential mechanisms of action .

Antibacterial Properties

Given its structural features, the compound may exhibit antibacterial properties beyond mycobacteria. Researchers could evaluate its efficacy against other bacterial strains and explore its mode of action .

Molecular Docking Studies

Understanding the binding pattern and stability of the compound with specific protein targets is crucial. Molecular docking and dynamics studies can shed light on its interactions with relevant proteins, such as Pantothenate synthetase of Mtb .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

The compound is part of a series that has shown promise as antimycobacterial agents . Future research could focus on further optimizing these compounds and conducting more in-depth studies on their mechanisms of action, safety profiles, and potential applications in treating tuberculosis.

properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-2-25-16-7-5-14(6-8-16)18-12-23-15(13-27-20(23)22-18)10-19(24)21-11-17-4-3-9-26-17/h3-9,12-13H,2,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIXPOYEEJSNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

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